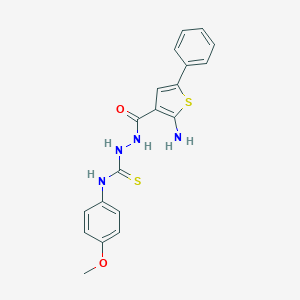![molecular formula C17H14Cl2N4O2S B292625 N-(4-chlorophenyl)-N'-[4-(4-chlorophenyl)-2,5-dioxo-1-piperazinyl]thiourea](/img/structure/B292625.png)
N-(4-chlorophenyl)-N'-[4-(4-chlorophenyl)-2,5-dioxo-1-piperazinyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[4-(4-chlorophenyl)-2,5-dioxo-1-piperazinyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CCT018159 and has been synthesized through various methods.
Wirkmechanismus
CCT018159 exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2 activity, CCT018159 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, CCT018159 has been shown to inhibit the accumulation of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CCT018159 has been shown to have various biochemical and physiological effects. In cancer cells, CCT018159 induces cell cycle arrest and apoptosis. In Alzheimer's disease models, CCT018159 inhibits the accumulation of beta-amyloid and improves cognitive function. Additionally, CCT018159 has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CCT018159 has several advantages for lab experiments, including its potent anti-tumor activity and its ability to inhibit CK2 activity. However, CCT018159 also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for further research on CCT018159. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of more specific targets of CCT018159, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the optimal dosing and administration of CCT018159 for therapeutic use.
Synthesemethoden
CCT018159 can be synthesized through various methods, including the reaction of 4-chloroaniline and 4-chlorobenzoyl chloride, followed by the reaction with thiourea. Another method involves the reaction of 4-chlorobenzoyl isocyanate with piperazine, followed by the reaction with thiourea. The synthesis of CCT018159 is a complex process that requires careful handling of the chemicals and precise reaction conditions.
Wissenschaftliche Forschungsanwendungen
CCT018159 has been studied extensively for its potential pharmacological properties. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CCT018159 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H14Cl2N4O2S |
|---|---|
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-2,5-dioxopiperazin-1-yl]thiourea |
InChI |
InChI=1S/C17H14Cl2N4O2S/c18-11-1-5-13(6-2-11)20-17(26)21-23-10-15(24)22(9-16(23)25)14-7-3-12(19)4-8-14/h1-8H,9-10H2,(H2,20,21,26) |
InChI-Schlüssel |
IUSGZTQBTCWJSY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)NC(=S)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1C2=CC=C(C=C2)Cl)NC(=S)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(2-fluorophenyl)-2,5-dioxo-1-piperazinyl]acetamide](/img/structure/B292542.png)
![2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B292544.png)

![3-{4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-5-phenyl-2-thienylamine](/img/structure/B292551.png)
![1-{[4-allyl-5-(2-amino-5-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292552.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-5-phenyl-2-thienylamine](/img/structure/B292553.png)
![methyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292554.png)
![ethyl 3-amino-2-(isopropylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292556.png)
![ethyl 3-amino-2-[(cyanomethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292557.png)
![ethyl 2-(allylsulfanyl)-3-amino-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292558.png)
![ethyl 3-amino-2-(benzylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292559.png)
![ethyl 3-amino-2-[(4-fluorobenzyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292561.png)
![ethyl 3-amino-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292563.png)
![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)